4-Methylumbelliferone

Beschreibung

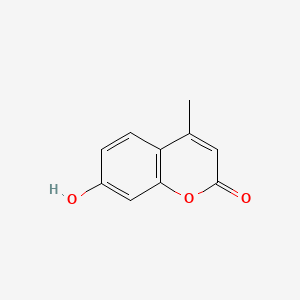

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hymecromone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hymecromone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025670 | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylumbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000724 [mmHg] | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-33-5 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymecromone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymecromone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hymecromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hymecromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYMECROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5NG4Q468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 383 °F (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanistic Insights into 4 Methylumbelliferone’s Biological Activities

Modulation of Hyaluronan Metabolism by 4-Methylumbelliferone

This compound is a well-documented inhibitor of hyaluronan synthesis. arvojournals.orgnih.gov Its inhibitory effects are achieved through a dual mechanism: interfering with the availability of essential substrates for hyaluronan production and downregulating the expression of enzymes responsible for its synthesis.

Inhibition of Hyaluronan Synthesis

The primary and most well-understood mechanism of this compound is the disruption of hyaluronan synthesis. This is accomplished through several interconnected processes at the cellular level.

This compound acts as a competitive substrate for the enzyme UDP-glucuronosyltransferase (UGT). nih.govresearchgate.netoup.comfrontiersin.org UGTs are responsible for the glucuronidation of various molecules, a process that involves the transfer of glucuronic acid from the donor molecule, UDP-glucuronic acid (UDP-GlcUA). oup.com UDP-GlcUA is also a critical precursor for the synthesis of hyaluronan. nih.gov

By serving as a substrate for UGT, this compound is converted to 4-methylumbelliferyl glucuronide (4-MUG). jci.org This reaction consumes UDP-GlcUA, thereby depleting the intracellular pool of this essential precursor for hyaluronan synthesis. nih.govnih.gov The reduction in available UDP-GlcUA limits the rate at which hyaluronan synthases can produce hyaluronan. nih.gov Studies have shown that the inhibitory effect of this compound on hyaluronan synthesis can be reversed by the addition of excess UDP-GlcUA in cell-free systems, confirming the role of substrate depletion in its mechanism of action. nih.gov

In addition to substrate depletion, this compound also modulates the expression of the hyaluronan synthase (HAS) enzymes, which are directly responsible for the polymerization of hyaluronan. nih.govresearchgate.netfrontiersin.org The three isoforms of this enzyme in mammals are HAS1, HAS2, and HAS3. Research has demonstrated that this compound can downregulate the mRNA expression of these synthases, particularly HAS2 and HAS3. nih.govnih.gov

The extent of downregulation can vary depending on the cell type. For instance, in a study on various cancer cell lines, this compound was found to significantly lower the mRNA levels of HAS2 and HAS3. nih.gov In some fibroblast cell lines, this compound treatment resulted in a significant decrease in HAS2 expression, while in some cases, it caused an increase in HAS3 expression. arvojournals.orgresearchgate.net The expression of HAS1 is often too low in many cell lines to be accurately measured. arvojournals.org This differential regulation of HAS isoforms suggests a complex interplay of factors in the cellular response to this compound.

| Cell Line | HAS Isoform | Change in mRNA Expression | Reference |

|---|---|---|---|

| Orbital Fibroblasts | HAS2 | 72-91% decrease | arvojournals.orgresearchgate.net |

| Orbital Fibroblasts | HAS3 | 134-199% increase | arvojournals.orgresearchgate.net |

| Mesenchymal-like Canine Mammary Tumor Cells | HAS2 | Dose-dependent downregulation | nih.gov |

| Mesenchymal-like Canine Mammary Tumor Cells | HAS3 | Elevated at 24h | nih.gov |

| A2058 Melanoma Cells | HAS2 | 88% decrease | nih.gov |

| MCF-7 Breast Cancer Cells | HAS2 | 81% decrease | nih.gov |

| MDA-MB-361 Breast Cancer Cells | HAS3 | 84% decrease | nih.gov |

| SKOV-3 Ovarian Cancer Cells | HAS3 | 60% decrease | nih.gov |

The synthesis of hyaluronan by different HAS enzymes results in polymers of varying molecular weights, which in turn have distinct biological activities. High-molecular-weight hyaluronan (HMW-HA) is generally associated with tissue integrity and has anti-inflammatory properties, while low-molecular-weight hyaluronan (LMW-HA) can be pro-inflammatory. nih.govspandidos-publications.com

Studies have shown that this compound can suppress the production of HMW-HA by inhibiting the expression of HAS2 and HAS3, which are primarily responsible for synthesizing this form of hyaluronan. nih.gov This alteration in the molecular weight profile of hyaluronan can have significant biological consequences, as the balance between HMW-HA and LMW-HA plays a crucial role in various physiological and pathological processes.

Effects on Hyaluronan Catabolism (e.g., Hyaluronidase (B3051955) Activity)

In a study involving orbital and dermal fibroblasts, treatment with this compound led to a decrease in the expression of HYAL1, while significantly increasing the expression of HYAL2. arvojournals.org HYAL1 is a lysosomal enzyme, whereas HYAL2 is typically anchored to the cell surface. This differential regulation of hyaluronidase isoforms suggests that this compound can modulate not only the amount but also the manner in which hyaluronan is degraded.

| Fibroblast Type | Hyaluronidase Isoform | Change in mRNA Expression | Reference |

|---|---|---|---|

| Control Orbital Fibroblasts | HYAL1 | 45% decrease | researchgate.net |

| Control Orbital Fibroblasts | HYAL2 | 257% increase | researchgate.net |

| Graves' Orbitopathy Orbital Fibroblasts | HYAL2 | 260% increase | researchgate.net |

| Dermal Fibroblasts | HYAL2 | 235% increase | researchgate.net |

Broader Molecular Targets and Signaling Pathways of this compound

While the effects of this compound on hyaluronan metabolism are well-established, emerging evidence suggests that its biological activities extend to other molecular targets and signaling pathways. nih.gov These broader effects may contribute to its observed therapeutic potential in various disease models.

Analysis of public databases and transcriptome sequencing has revealed that this compound may have multiple targets, including enzymes and transcription factors. nih.gov Notably, it has been suggested to modulate signaling via nuclear receptors, which are involved in regulating lipid and carbohydrate metabolism. nih.gov

Furthermore, this compound has been shown to interfere with key signaling cascades involved in cellular activation and inflammation. In mast cells, for example, it has been demonstrated to suppress the phosphorylation of several signaling proteins, including:

Spleen tyrosine kinase (SYK)

Mitogen-activated protein kinases (MAPKs) such as p38 and ERK

c-Jun N-terminal kinase (JNK)

Nuclear factor-kappa B (NF-κB) component p65 mdpi.com

By inhibiting these pathways, this compound can modulate cellular responses to various stimuli, contributing to its anti-inflammatory and other biological effects. mdpi.com

Interaction with UDP-Glucose Dehydrogenase (UGDH) and Glycosaminoglycan (GAG) Production

This compound (4-MU) is a well-documented inhibitor of hyaluronan (HA) synthesis, a critical glycosaminoglycan (GAG) involved in various physiological and pathological processes. The primary mechanism of 4-MU's inhibitory action involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential substrate for HA synthesis. nih.govbiorxiv.org 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to its glucuronidation and a subsequent reduction in the availability of UDP-GlcUA for hyaluronan synthases (HAS) biorxiv.org.

Furthermore, research has revealed a more direct regulatory role of 4-MU on the enzymatic machinery of GAG production. Studies have shown that 4-MU can suppress the expression of UDP-glucose dehydrogenase (UGDH) at both the mRNA and protein levels. nih.gov UGDH is a key enzyme responsible for the conversion of UDP-glucose to UDP-GlcUA, a precursor for not only HA but also for sulfated GAGs (sGAGs). nih.govarvojournals.org By downregulating UGDH, 4-MU curtails the production of the necessary building blocks for both HA and sGAG synthesis. nih.gov This dual action of depleting the substrate pool and suppressing a key biosynthetic enzyme underscores the potent and multifaceted role of 4-MU in modulating GAG production.

Table 1: Effect of this compound on Key Components of Glycosaminoglycan Synthesis

| Component | Effect of this compound | Research Finding |

|---|---|---|

| UDP-Glucuronic Acid (UDP-GlcUA) | Depletion | Acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), reducing the cellular pool of UDP-GlcUA. biorxiv.org |

| UDP-Glucose Dehydrogenase (UGDH) | Suppression of mRNA and protein expression | Downregulates the key enzyme responsible for the synthesis of UDP-GlcUA. nih.gov |

| Hyaluronan (HA) Production | Inhibition | Significantly reduces the synthesis and release of HA. nih.gov |

| Sulfated Glycosaminoglycans (sGAG) Production | Reduction | Suppresses the production of sGAGs, though the effect on HA is more selective. nih.gov |

| Hyaluronan Synthase (HAS) Expression | Downregulation | Reduces the mRNA levels of HAS enzymes. |

Modulation of Transcription Factors (e.g., HIF1A, NFkB, NFE2L2, ATF6)

The biological activities of this compound extend to the modulation of key transcription factors that govern cellular responses to stress, inflammation, and hypoxia. One such target is the Nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), a master regulator of the antioxidant response. nih.gov The NFE2L2 signaling pathway is known to antagonize the Nuclear Factor-kappa B (NF-κB) pathway, which is a central mediator of inflammatory responses. nih.gov

4-MU has been shown to exert anti-inflammatory effects by suppressing the production of inflammatory cytokines such as Interleukin-6 (IL-6). arvojournals.org The IL-6 signaling network is a known activator of NF-κB. arvojournals.org By inhibiting IL-6, 4-MU can indirectly attenuate the activation of NF-κB, thereby contributing to its anti-inflammatory properties.

While direct modulation of Hypoxia-inducible factor 1-alpha (HIF1A) and Activating transcription factor 6 (ATF6) by 4-MU is less characterized, its influence on cellular metabolism suggests potential indirect effects. Activation of the HIF pathway is known to shift glucose metabolism from oxidative phosphorylation to glycolysis. nih.gov Given that 4-MU impacts carbohydrate metabolism, it may intersect with HIF1A signaling. Similarly, ATF6 is a key component of the unfolded protein response (UPR), a cellular stress response pathway. As 4-MU can induce apoptosis and cellular stress, it is plausible that it may also modulate ATF6 activity.

Regulation of Nuclear Receptors and Metabolic Pathways (e.g., Lipid and Carbohydrate Metabolism)

Emerging evidence indicates that this compound can function as a regulator of cellular metabolism by modulating the activity of nuclear receptors. nih.gov Public database analyses have identified potential targets of 4-MU that include 13 members of the nuclear receptor superfamily, which are known to play critical roles in the regulation of both lipid and carbohydrate metabolism. nih.gov

Studies in animal models have demonstrated that administration of 4-MU can lead to tangible changes in metabolic homeostasis. For instance, 4-MU feeding has been observed to decrease the accumulation of glycogen (B147801) granules in the liver, suggesting a direct impact on carbohydrate storage and metabolism. nih.gov This aligns with its broader effects on reducing body weight, serum cholesterol, and insulin (B600854) resistance. nih.gov The modulation of these metabolic pathways is likely mediated through its interaction with a network of nuclear receptors that sense and respond to metabolic cues.

Table 2: Influence of this compound on Metabolic Parameters and Associated Receptors

| Metabolic Aspect | Effect of this compound | Potential Mediating Receptors |

|---|---|---|

| Lipid Metabolism | Lowers serum cholesterol. nih.gov | Members of the nuclear receptor superfamily. nih.gov |

| Carbohydrate Metabolism | Decreases accumulation of liver glycogen granules. nih.gov | Members of the nuclear receptor superfamily. nih.gov |

| Systemic Metabolism | Reduces body weight and insulin resistance. nih.gov | Members of the nuclear receptor superfamily. nih.gov |

Impact on Matrix Metalloproteinases (MMPs)

The influence of this compound on matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components, is complex and appears to be context-dependent. Research findings have shown divergent effects of 4-MU on different MMPs.

Some studies have reported that 4-MU can induce the activation of MMP-2 in certain cell types, such as human skin fibroblasts. youtube.com Conversely, other research has demonstrated that 4-MU can reduce the activation of MMP-9 in human lymphoma cell lines. youtube.com This differential regulation suggests that the effect of 4-MU on MMP activity is not uniform and may be influenced by the specific cellular environment and the predominant MMPs expressed. Furthermore, in human aortic smooth muscle cells, 4-MU did not appear to affect MMP-2 activity. youtube.com This highlights the cell-type-specific nature of 4-MU's interaction with these enzymes.

Influence on Cell Adhesion Molecules

This compound has been shown to influence cell adhesion, a critical process in cell-cell and cell-matrix interactions that is often dysregulated in disease states. Studies have indicated that 4-MU can decrease the expression of various cell adhesion molecules. nih.gov For instance, research has pointed to a decrease in N-cadherin levels in response to 4-MU treatment. nih.gov N-cadherin is a classical cadherin involved in cell-cell adhesion, and its downregulation can impact cell migration and tissue architecture.

By modulating the expression of such adhesion molecules, 4-MU can interfere with the adhesive properties of cells, which may contribute to its observed anti-migratory and anti-invasive effects in various cancer cell lines. The reduction in cell adhesion by 4-MU is a significant aspect of its biological activity, impacting processes that are fundamental to both normal tissue homeostasis and the progression of diseases like cancer.

Alterations in Intracellular Protein Phosphorylation

This compound exerts part of its biological effects by modulating intracellular signaling pathways through the alteration of protein phosphorylation states. A notable target of this regulation is hyaluronan synthase 2 (HAS2). Research has shown that 4-MU can inhibit the phosphorylation of HAS2. nih.gov This inhibition is significant as the phosphorylation of HAS2 is a crucial event for its enzymatic activity and subsequent hyaluronan production. nih.gov The mechanism for this may involve the stimulation of O-GlcNAcylation by 4-MU, which can in turn affect protein phosphorylation via Ser/Thr kinases. nih.gov

In addition to its inhibitory effects on HAS2 phosphorylation, 4-MU has also been shown to increase the phosphorylation of other signaling proteins. For example, in chronic myeloid leukemia cells, treatment with 4-MU has been associated with an increased phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). nih.gov The p38 MAPK pathway is involved in cellular responses to stress and can lead to the induction of apoptosis. This dual ability to both inhibit and stimulate the phosphorylation of different intracellular proteins highlights the complexity of the signaling networks affected by 4-MU.

Modulation of Apoptosis Pathways (e.g., PARP Cleavage, Mitochondrial Membrane Potential, p53, BAX, BCL2)

A significant aspect of this compound's biological activity is its ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This pro-apoptotic effect is mediated through the modulation of multiple components of the intrinsic apoptosis pathway.

Treatment with 4-MU has been shown to lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. nih.govnih.gov This indicates the activation of executioner caspases that dismantle the cell. Furthermore, 4-MU induces a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov

The regulation of the B-cell lymphoma 2 (BCL2) family of proteins, which are key regulators of mitochondrial integrity, is also impacted by 4-MU. Mechanistically, 4-MU has been found to increase the expression of the tumor suppressor protein p53 at the mRNA level. nih.gov This is accompanied by an elevation in the cytoplasmic protein levels of the pro-apoptotic BAX and a reduction in the expression of the anti-apoptotic BCL2. nih.gov The resulting shift in the BAX/BCL2 ratio favors the permeabilization of the mitochondrial outer membrane and the subsequent activation of the apoptotic cascade.

Table 3: Modulation of Apoptotic Markers by this compound

| Apoptotic Marker | Effect of this compound | Consequence |

|---|---|---|

| PARP | Increased cleavage. nih.govnih.gov | Activation of caspase-dependent apoptosis. |

| Mitochondrial Membrane Potential | Loss/depolarization. nih.govnih.gov | Release of pro-apoptotic factors from mitochondria. |

| p53 | Increased mRNA expression. nih.gov | Upregulation of pro-apoptotic targets. |

| BAX | Elevated cytoplasmic protein levels. nih.gov | Promotes mitochondrial outer membrane permeabilization. |

| BCL2 | Reduced expression. nih.gov | Diminished anti-apoptotic protection. |

Effects on Glycolysis and Metabolic Switch

Research has demonstrated that this compound administration can trigger a metabolic switch in different cell types. nih.gov This is particularly evident in its ability to inhibit glycolysis in both chondrocytes and melanoma cell lines. nih.gov This metabolic reprogramming is noteworthy as it is not directly linked to the compound's primary role as an inhibitor of hyaluronic acid (HA) synthesis. nih.gov

In studies involving chondrocytes, the cells responsible for cartilage formation, 4-MU has been shown to reverse the enhanced dependence on glycolysis that is often observed in inflammatory conditions. researchgate.netnih.gov When chondrocytes are activated by the pro-inflammatory cytokine interleukin-1β (IL-1β), they typically increase their reliance on glycolysis for ATP (adenosine triphosphate), the cell's main energy currency. However, treatment with 4-MU effectively reduces this glycolytic dependency. researchgate.netnih.gov

This reduction in glycolysis is accompanied by a secondary enhancement of mitochondrial respiration. researchgate.netnih.gov This shift from glycolysis to oxidative phosphorylation for ATP production is a key aspect of the metabolic switch induced by 4-MU. The effect is not unique to 4-MU; other glycolysis inhibitors have been shown to produce similar metabolic changes in chondrocytes. researchgate.net

The precise molecular targets and a complete mechanistic explanation for these broad biological effects of 4-MU are still under investigation. nih.gov However, the existing evidence strongly suggests that 4-MU has multiple targets and can regulate cell metabolism by modulating signaling pathways, including those involving nuclear receptors that control carbohydrate metabolism.

Detailed Research Findings

A key study investigating the chondroprotective effects of this compound provided quantitative data on the metabolic shift in bovine chondrocytes. The researchers measured the ATP production rates from both glycolysis and mitochondrial respiration under control and IL-1β-activated conditions, with and without the presence of 1.0 mM 4-MU.

The results, as detailed in the table below, show that IL-1β activation leads to a significant increase in the ATP production rate from glycolysis and a corresponding decrease from mitochondrial respiration, indicating a shift towards a glycolytic phenotype. Treatment with 4-MU reversed this trend, decreasing the glycolytic ATP production rate and increasing the mitochondrial ATP production rate, thereby promoting a more balanced metabolic state.

| Condition | ATP Production Rate from Glycolysis (pmol/min) | ATP Production Rate from Mitochondrial Respiration (pmol/min) |

|---|---|---|

| Control | 100 | 40 |

| IL-1β | 150 | 20 |

| IL-1β + 4-MU | 110 | 50 |

These findings highlight the potent ability of this compound to modulate cellular energy metabolism, a characteristic that is being explored for its potential therapeutic applications in various diseases characterized by metabolic dysregulation.

Analytical Applications and Methodologies Involving 4 Methylumbelliferone

Fluorescence-Based Assays Utilizing 4-Methylumbelliferone

The core principle of these assays lies in the enzymatic cleavage of a 4-methylumbelliferyl-linked substrate. The substrate itself is non-fluorescent, but the enzymatic reaction liberates the highly fluorescent this compound molecule. promega.depromega.comthermofisher.com The resulting fluorescence, typically excited around 365 nm with an emission peak near 445-460 nm, can be quantified to determine the rate of the enzymatic reaction. promega.depromega.comthermofisher.com

Derivatives of this compound serve as fluorogenic substrates for a wide array of enzymes, enabling sensitive measurement of their activity.

β-Glucuronidase (GUS): The substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) is commonly used to detect GUS activity. promega.com This is particularly prevalent in molecular biology for reporter gene assays.

β-Galactosidase (GAL): The activity of β-galactosidase is frequently measured using 4-methylumbelliferyl-β-D-galactopyranoside (MUGal). nih.govpromega.depromega.comthermofisher.com Cleavage of this substrate by the enzyme yields the fluorescent 4-MU. promega.depromega.comthermofisher.com This assay is noted for its high sensitivity. promega.depromega.com

Hyaluronidase (B3051955): As an inhibitor of hyaluronan synthesis, this compound's role is primarily as a therapeutic agent rather than a direct substrate for measuring hyaluronidase activity in the same fluorogenic manner.

Lipases and Esterases: 4-Methylumbelliferyl oleate (B1233923) and 4-methylumbelliferyl butyrate (B1204436) are fluorogenic substrates used for the detection of acid and alkaline lipases and esterases, respectively. medchemexpress.comresearchgate.net The enzymatic hydrolysis of these substrates releases the fluorescent this compound. researchgate.net

Neuraminidase: The activity of neuraminidase can be determined using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. The enzymatic release of 4-MU allows for the quantification of enzyme kinetics. researchgate.net

Table 1: Examples of this compound-Based Substrates for Enzyme Activity Measurement

| Enzyme | Substrate |

| β-Glucuronidase | 4-methylumbelliferyl-β-D-glucuronide (MUG) |

| β-Galactosidase | 4-methylumbelliferyl-β-D-galactopyranoside (MUGal) |

| Lipases | 4-Methylumbelliferyl oleate |

| Esterases | 4-Methylumbelliferyl butyrate |

| Neuraminidase | 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) |

The gene encoding β-glucuronidase (GUS) or β-galactosidase (lacZ) is often used as a reporter gene in molecular biology to study promoter function and tissue-specific gene expression. promega.depromega.comyoutube.com In these studies, the reporter gene is placed under the control of a specific promoter. If the promoter is active in the cells or tissue, the corresponding enzyme is produced. By providing the appropriate 4-methylumbelliferyl substrate, the enzymatic activity can be quantified through the resulting fluorescence, which directly correlates with the level of gene expression. promega.depromega.commdpi.com This method is valued for being straightforward and highly sensitive. promega.depromega.com

This compound derivatives have been synthesized to act as fluorescent probes for the detection of specific molecules.

Captopril (B1668294): A non-fluorescent probe, 4-methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS), was designed for the sensitive detection of captopril. In the presence of captopril in a basic solution, the 2,4-dinitrobenzenesulfonyl group is removed, releasing the highly fluorescent 4-MU. This allows for a linear relationship between fluorescence intensity and captopril concentration in the range of 3.0-500 ng mL⁻¹, with a detection limit of 2.2 ng mL⁻¹. nih.gov

Hypochlorite: While not a direct detection method using a 4-MU substrate, the fluorescence of this compound itself can be quenched by hypochlorite, a mechanism that could potentially be adapted for its detection.

Hg2+: The interaction of mercury ions (Hg2+) with specific functional groups attached to this compound can lead to changes in its fluorescent properties, forming the basis for fluorescent probes for mercury detection.

Several factors can influence the accuracy of fluorescence measurements using this compound, necessitating careful optimization.

pH Dependence: The fluorescence of this compound is highly pH-dependent. It is colorless at pH 7.0 and exhibits blue fluorescence starting at pH 7.5. sigmaaldrich.com The intensity of this fluorescence increases to a maximum at a pH of 10 and remains stable above this value. sigmaaldrich.com For this reason, assays are often stopped with a high pH buffer, such as a carbonate stop buffer, to maximize the fluorescent signal. promega.depromega.com

Inner Filter Effects: At high concentrations of the substrate or other absorbing species in the solution, the excitation or emission light can be absorbed, leading to a non-linear relationship between concentration and fluorescence intensity. This "inner filter effect" must be considered and corrected for in quantitative assays.

Hemoglobin Interference: In biological samples containing hemoglobin, the absorption spectrum of hemoglobin can overlap with the excitation and emission wavelengths of this compound, leading to quenching of the fluorescence signal and inaccurate measurements.

Spectroscopic Characterization in Research

The spectroscopic properties of this compound are well-characterized and form the basis of its analytical applications.

The UV-Vis absorption spectrum of this compound is characterized by a maximum absorption peak. In a 50% ethanol (B145695) solution, the maximum absorption wavelength has been identified at 323 nm. researchgate.net Another source reports an absorbance peak at 218 nm. aatbio.com The specific absorption maximum can be influenced by the solvent and the pH of the solution. This property is utilized in various analytical methods, including the characterization of inclusion complexes with cyclodextrins, where changes in the absorption spectrum indicate the formation of the complex. researchgate.net

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Conditions |

| UV-Vis Absorption Maximum | 323 | 50% ethanol solution researchgate.net |

| UV-Vis Absorption Maximum | 218 | Not specified aatbio.com |

| Fluorescence Excitation | 365 | 0.15 M glycine (B1666218) buffer, pH 10.2 sigmaaldrich.com |

| Fluorescence Emission | 445 | 0.15 M glycine buffer, pH 10.2 sigmaaldrich.com |

| Fluorescence Emission | 460 | After enzymatic cleavage promega.depromega.comthermofisher.com |

Fluorescence Spectroscopy (Excitation and Emission Spectra)

This compound (4-MU), also known as hymecromone, is a well-regarded fluorophore utilized in a variety of analytical applications. Its fluorescence characteristics are highly dependent on the pH of the solution. The compound generally absorbs ultraviolet light and emits it in the blue region of the visible spectrum.

The fluorescence of this compound arises from two primary species: a neutral molecular form and an anionic form, with the transition between them being pH-dependent. In acidic to neutral conditions (pH approximately 5.98 to 7.0), the neutral form is predominant. researchgate.net As the pH increases and becomes more alkaline (e.g., pH > 7.5), the 7-hydroxyl group deprotonates, forming the anion, which is the more strongly fluorescent species. researchgate.netsigmaaldrich.com The fluorescence intensity reaches its maximum in alkaline conditions, typically around pH 10, and remains stable for extended periods. sigmaaldrich.com For instance, at a pH of 10.3, the fluorescence intensity is about 100 times greater than at pH 7.4. sigmaaldrich.com

The excitation maximum for the neutral form is observed around 320 nm, while the anionic form shows a prominent excitation peak at approximately 360-365 nm. researchgate.netsigmaaldrich.com The emission wavelength remains relatively constant for both species, with a maximum typically recorded between 445 nm and 460 nm. researchgate.netsigmaaldrich.com This significant Stokes shift (the difference between excitation and emission wavelengths) is a valuable characteristic in fluorescence-based assays, as it minimizes self-absorption and enhances detection sensitivity. The quantum yields, a measure of fluorescence efficiency, have been reported to be 0.74 at pH 5.98 and increase to 0.95 at pH 9.75, highlighting the superior fluorescence of the anionic form. researchgate.net

Table 1: pH-Dependent Fluorescence Properties of this compound

| Condition/Solvent | Excitation Maximum (λex) | Emission Maximum (λem) | Predominant Species | Reference |

|---|---|---|---|---|

| Acidic (pH 1.97–6.72) | ~320 nm | 445–455 nm | Neutral | researchgate.net |

| Water | 380 nm | 454 nm | Neutral | sigmaaldrich.com |

| Ethanol | 372 nm | 445 nm | Neutral | |

| Alkaline (pH 7.12–10.43) | ~360 nm | 445 nm | Anionic | researchgate.net |

| 0.15 M Glycine Buffer (pH 10.2) | 365 nm | 445 nm | Anionic | sigmaaldrich.com |

Room Temperature Phosphorescence (RTP)

Room temperature phosphorescence (RTP) is a photoluminescent phenomenon involving the radiative transition from an excited triplet state to the singlet ground state. While the fluorescence of this compound is well-documented, specific research and quantitative data on its intrinsic room temperature phosphorescence are not widely available in the published literature.

However, investigations into the excited states of coumarin (B35378) derivatives provide some insight into their potential for phosphorescence. Studies on 3-chloro-4-methylumbelliferone, a chlorinated analog of 4-MU, have successfully characterized its lowest triplet state (T1) and measured its phosphorescence spectra and decay at low temperatures. acs.orgresearchgate.net These studies identified triplet states for both the neutral and anionic forms of the derivative, confirming that the molecular scaffold is capable of intersystem crossing to populate triplet states necessary for phosphorescence. acs.org While these findings relate to a derivative and were not conducted at ambient temperature, they suggest that the coumarin ring system of this compound could potentially exhibit phosphorescence under specific conditions that enhance intersystem crossing and minimize non-radiative decay of the triplet state, such as incorporation into rigid matrices or host-guest complexes.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of the functional groups within the 4-MU molecule. The spectrum reveals characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the C=O stretch of the lactone ring, C=C stretching vibrations of the aromatic ring, and the C-O stretching of the ether and phenol (B47542) components. Computational studies combined with experimental FTIR and FT-Raman spectra have been used to perform detailed vibrational analysis, confirming the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound is particularly informative for confirming its structure. The signals for the aromatic protons, the vinylic proton, and the methyl group protons appear at distinct chemical shifts, and their splitting patterns (coupling) reveal their spatial relationships with neighboring protons.

Table 2: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 2.41 | Singlet |

| H-3 (Vinylic) | 6.12 | Singlet |

| H-5 (Aromatic) | 7.35 | Doublet |

| H-6 (Aromatic) | 6.96 | Doublet |

| H-8 (Aromatic) | 6.12 | Singlet |

| Hydroxyl (OH) | 10.75 | Singlet (Broad) |

Note: Data corresponds to a derivative, 8-(2-Methyl-acryloylamino)-4-methylumbelliferone, for illustrative purposes of the core ring protons. Actual shifts for 4-MU may vary slightly.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the methyl carbon. Together, these spectroscopic methods provide an unambiguous confirmation of the this compound structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Hymecromone, 4-MU) |

| 3-chloro-4-methylumbelliferone |

Future Directions and Translational Research for 4 Methylumbelliferone

Identification of Specific and Novel Biological Targets

A significant future direction for 4-methylumbelliferone research is the deconvolution of its molecular targets. nih.gov While hyaluronan synthases (HAS1, HAS2, and HAS3) are established targets, there is a growing body of evidence suggesting that 4-MU interacts with a broader range of proteins. researchgate.netarvojournals.org

Public data analysis and liver transcriptome sequencing have identified potential targets of 4-MU that can be broadly categorized into enzymes and transcription factors. nih.govnih.gov Notably, this includes 13 members of the nuclear receptor superfamily, which are key regulators of lipid and carbohydrate metabolism. nih.govnih.gov Nuclear receptors are ligand-activated transcription factors that control a vast array of physiological processes, and their modulation by 4-MU could explain some of its diverse biological effects. nih.govnih.gov The farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, has been implicated as a potential target. exlibrisgroup.com

Transcriptome analysis has shown that 4-MU treatment leads to changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and the immune response, further supporting its interaction with nuclear receptors and other transcription factors. nih.govnih.gov The identification and validation of these novel targets will be instrumental in understanding the full mechanistic scope of 4-MU and in identifying new therapeutic applications.

Below is a table summarizing some of the potential biological targets of this compound identified through various research approaches.

| Target Category | Specific Examples | Potential Downstream Effects |

| Enzymes | Hyaluronan Synthases (HAS1, HAS2, HAS3) | Inhibition of hyaluronic acid synthesis |

| UDP-glucuronyltransferases (UGTs) | Depletion of UDP-GlcUA pools | |

| Transcription Factors | Nuclear Receptor Superfamily (13 members identified) | Regulation of lipid and carbohydrate metabolism, immune response |

| Farnesoid X receptor (FXR) | Modulation of bile acid signaling and homeostasis | |

| Signaling Pathways | p53 pathway | Alterations in cell cycle control |

Further In Vivo Experimentation and Clinical Trial Design Considerations

Translating the promising preclinical findings of this compound into clinical applications requires carefully designed in vivo experiments and robust clinical trials. A critical aspect of this is understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of 4-MU and its metabolites. elsevierpure.comresearchgate.netbiorxiv.org

Studies in mice have revealed that orally administered 4-MU has low bioavailability, with intravenous administration resulting in significantly higher exposure. elsevierpure.comresearchgate.netbiorxiv.org A large proportion of the drug is rapidly metabolized into 4-MUG, which has been shown to be bioactive. elsevierpure.comresearchgate.netbiorxiv.org This highlights the importance of considering the contribution of metabolites in both preclinical and clinical study design. The pharmacokinetic profiles of 4-MU and its metabolites can differ significantly between animal models and humans, necessitating thorough PK studies in humans to establish appropriate dosing strategies. nih.gov

Future clinical trials will need to address several key considerations. biospace.comfda.gov The large first-pass metabolism and rapid clearance of 4-MU present challenges for achieving sustained therapeutic concentrations in peripheral tissues. nih.gov This may necessitate the development of novel drug delivery systems or the exploration of alternative administration routes. Long-term treatment with 4-MU may also have unanticipated consequences that need to be carefully monitored. nih.gov

The design of these trials should be guided by a deep understanding of the target disease biology and may involve the use of biomarkers to select patient populations most likely to respond to treatment. elsevierpure.com Both retrospective analyses of existing clinical trial data and prospective studies with enrichment, unselected, hybrid, or adaptive designs could be employed to validate the efficacy of 4-MU in specific indications. elsevierpure.com

Development of More Potent and Selective this compound Analogs

The chemical scaffold of this compound provides a valuable template for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. ekb.eg The antitumor properties of 4-MU, for instance, can be enhanced by the strategic placement of specific substituents at defined positions on the coumarin (B35378) ring.

Researchers have successfully synthesized a variety of 4-MU analogs with diverse biological activities. For example, the introduction of amide moieties has led to the development of derivatives with potent acaricidal, herbicidal, and antifungal properties. nih.gov Similarly, the synthesis of 4-MU derivatives containing urea-piperazine and thiourea-piperazine moieties has yielded compounds with significant anticancer activity against various cancer cell lines, while exhibiting low cytotoxicity to normal cells. nih.gov

The development of these analogs often involves a multi-step synthesis process, starting with the Pechmann condensation to form the this compound core, followed by various chemical modifications. nih.govresearchgate.net The resulting compounds are then screened for their biological activity in a range of in vitro and in vivo assays.

The following table provides examples of this compound analog series and their enhanced biological activities.

| Analog Series | Modification | Enhanced Biological Activity |

| Amide Derivatives | Introduction of various amide groups | Acaricidal, Herbicidal, Antifungal nih.gov |

| Urea-piperazine and Thiourea-piperazine Derivatives | Addition of urea-piperazine and thiourea-piperazine moieties | Anticancer, Pro-apoptotic nih.gov |

| 8-Substituted Coumarins | Addition of alkylpiperazine and arylpiperazine chains at the 8-position | Inhibition of human carbonic anhydrase IX and XII researchgate.net |

| Various Substituted Derivatives | Incorporation of diverse functional groups | Antitumor, Modulation of multidrug resistance ekb.eg |

Future efforts in this area will likely focus on structure-activity relationship (SAR) studies to systematically optimize the chemical structure of 4-MU for specific therapeutic targets. The goal is to develop next-generation analogs with superior efficacy and a more favorable safety profile.

Applications in Precision Medicine and Personalized Therapeutics

The advent of precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, offers a promising framework for the future application of this compound and its analogs. crownbio.com A key component of this approach is the use of biomarkers to predict a patient's response to a particular therapy. nih.govcancernetwork.com

In the context of 4-MU, future research will likely focus on identifying and validating biomarkers that can predict which patients are most likely to benefit from its therapeutic effects. nih.gov These biomarkers could be related to the underlying pathophysiology of the disease, such as the levels of hyaluronic acid in tissues or bodily fluids, or the expression levels of its receptors like CD44 and RHAMM. nih.gov Genetic biomarkers, such as variations in the genes encoding for hyaluronan synthases or the enzymes involved in 4-MU metabolism, could also be explored. mdpi.com

The identification of such predictive biomarkers would enable a more personalized approach to treatment with 4-MU, allowing clinicians to select patients who have a higher probability of a positive response, thereby maximizing therapeutic efficacy and minimizing potential side effects. crownbio.comnih.gov This would be particularly valuable in complex diseases like cancer, where patient-to-patient variability is a significant challenge. nih.gov

Furthermore, as our understanding of the novel molecular targets of 4-MU expands, so too will the opportunities for its application in precision medicine. For example, if a specific nuclear receptor is validated as a key target, then the expression or activity of that receptor could serve as a biomarker to guide patient selection. The integration of biomarker analysis into the clinical development of 4-MU and its analogs will be crucial for realizing its full potential as a personalized therapeutic agent.

Q & A

Basic Research Question

- Chromatography : Use HPLC or LC-MS with 4-methylumbelliferone as an internal standard. Pre-treat samples with acetonitrile to stabilize analytes .

- Fluorometric assays : Measure fluorescence at pH-dependent excitation maxima (e.g., 370 nm at pH 7.4) with a microplate spectrometer. Validate with calibration curves (3.9–1,000 nM) .

- Enzymatic activity : For phosphatase assays, employ 4-methylumbelliferyl phosphate (4-MUP) as a substrate; quantify liberated 4MU via fluorescence (emission: 445–454 nm) .

How does 4MU induce apoptosis in cancer cells, and what experimental models best capture its antitumor efficacy?

Advanced Research Question

- Mechanistic studies : Assess caspase activation (caspase-3, -8, -9), PARP cleavage, and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL) in prostate cancer cell lines (e.g., DU145, PC3-ML) .

- In vivo validation : Use xenograft models with oral 4MU administration. Monitor tumor HA content, microvessel density, and apoptosis markers (TUNEL) .

- HA rescue experiments : Co-administer HA to confirm specificity of pro-apoptotic effects .

What are the best practices for characterizing 4MU’s chemical properties and structural interactions in vitro?

Basic Research Question

- Structural analysis : Use ball-and-stick 3D models (SDF/MOL files) and spectroscopic techniques (UV-Vis absorbance at 218 nm) .

- Solubility and stability : Test in buffers at physiological pH (6.8–7.4) and avoid prolonged exposure to light or reactive matrices .

- Synchrotron crystallography : Resolve atomic interactions with nuclear receptors (e.g., lipid metabolism regulators) .

How can researchers optimize 4MU dosing in preclinical studies to balance efficacy and toxicity?

Advanced Research Question

- Pharmacokinetics : Perform dose-ranging studies in rodents, measuring serum 4MU levels via LC-MS and correlating with HA suppression in target organs .

- Toxicity screening : Monitor body weight, serum cholesterol, and liver function markers (e.g., ALT/AST) in long-term feeding studies .

- Species-specific adjustments : Adjust doses based on metabolic differences (e.g., human vs. murine clearance rates) .

What computational tools aid in predicting 4MU’s off-target interactions and binding affinities?

Advanced Research Question

- Molecular docking : Use AutoDock or Schrödinger to simulate binding to nuclear receptors (e.g., PPARγ, LXR) identified via transcriptomics .

- Cheminformatics databases : Query PubChem BioAssay for known targets and cross-reference with STRING or KEGG pathways .

- Machine learning : Train models on HA synthesis inhibitors to predict novel targets or synergistic drug combinations .

How does 4MU modulate cross-talk between metabolic and immune pathways in chronic diseases?

Advanced Research Question

- Integrated models : Use diet-induced obese mice to study 4MU’s effects on insulin resistance and T-cell infiltration in adipose tissue .

- Cytokine profiling : Multiplex assays (e.g., Luminex) to measure IL-6, TNF-α, and IFN-γ in serum and tissues .

- Single-cell RNA-seq : Resolve cell-type-specific responses in liver or CNS microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.